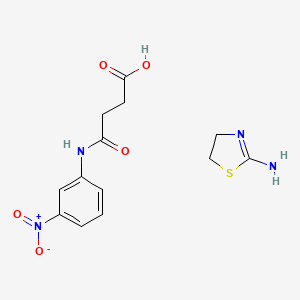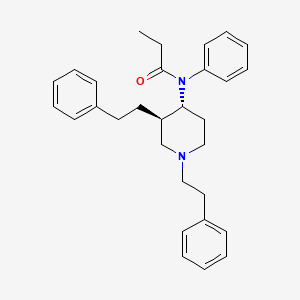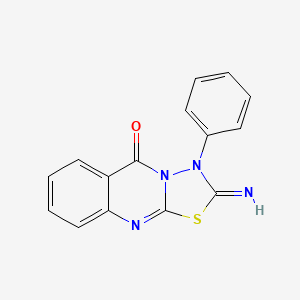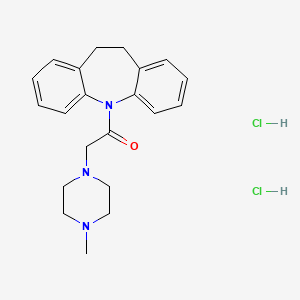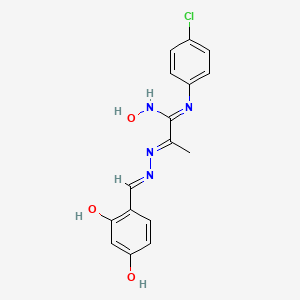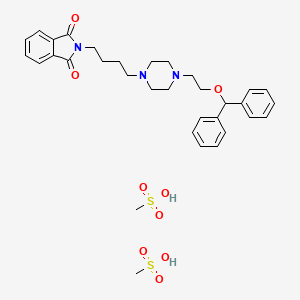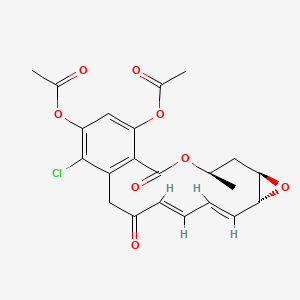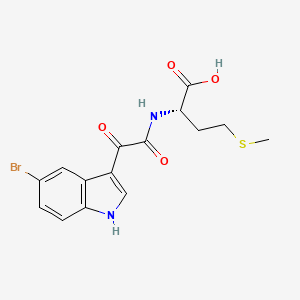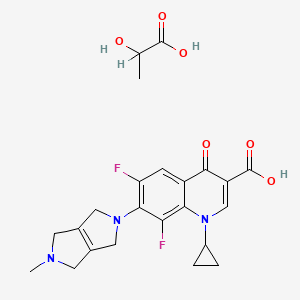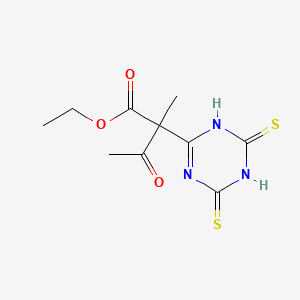
Acetic acid, (4-chloro-2-methylphenoxy)-, sodium salt, mixt. with 6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine and N-(1,1-dimethylethyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (4-chloro-2-methylphenoxy)-, sodium salt, mixed with 6-chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine and N-(1,1-dimethylethyl)-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is a complex chemical mixture. This compound is often used in various industrial and agricultural applications due to its unique properties and effectiveness in specific reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multiple synthetic routes. The synthesis of acetic acid, (4-chloro-2-methylphenoxy)-, sodium salt typically involves the reaction of 4-chloro-2-methylphenol with sodium hydroxide, followed by the addition of acetic acid. The other components, 6-chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine and N-(1,1-dimethylethyl)-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine, are synthesized through a series of steps involving chlorination, alkylation, and thiolation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions of temperature and pressure. The process is optimized to ensure high yield and purity of the final product. The mixture is then purified using techniques such as crystallization, filtration, and distillation.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions of temperature, pressure, and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted phenoxy and triazine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with metabolic pathways. The exact mechanism depends on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, chloro-, sodium salt
- 6-chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine
- N-(1,1-dimethylethyl)-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its effectiveness in various applications, particularly in agriculture and industry, sets it apart from other similar compounds.
Properties
CAS No. |
63821-86-3 |
|---|---|
Molecular Formula |
C26H39Cl2N10NaO3S |
Molecular Weight |
665.6 g/mol |
IUPAC Name |
sodium;2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine;6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine;2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C10H19N5S.C9H9ClO3.C7H12ClN5.Na/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5;1-6-4-7(10)2-3-8(6)13-5-9(11)12;1-3-9-6-11-5(8)12-7(13-6)10-4-2;/h6H2,1-5H3,(H2,11,12,13,14,15);2-4H,5H2,1H3,(H,11,12);3-4H2,1-2H3,(H2,9,10,11,12,13);/q;;;+1/p-1 |
InChI Key |
XWISNRQBBZHKJR-UHFFFAOYSA-M |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CCNC1=NC(=NC(=N1)Cl)NCC.CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


